molecular formula C14H18FN3O2 B15050864 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol

Cat. No.: B15050864
M. Wt: 279.31 g/mol
InChI Key: JCVTXIPWSUDOAC-UHFFFAOYSA-N
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Description

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol is a chemical compound that features a unique structure combining a pyrazole ring with a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with a methoxyphenol moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the methoxyphenol moiety could contribute to its overall stability and bioactivity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
  • 2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile
  • 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol

Uniqueness

4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18FN3O2

Molecular Weight

279.31 g/mol

IUPAC Name

4-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H18FN3O2/c1-10-12(9-18(17-10)6-5-15)16-8-11-3-4-13(19)14(7-11)20-2/h3-4,7,9,16,19H,5-6,8H2,1-2H3

InChI Key

JCVTXIPWSUDOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)CCF

Origin of Product

United States

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